2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring and a pyrrolidine ring connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves the following steps:
Formation of Pyrrolidine Sulfonamide: Pyrrolidine reacts with sulfonyl chloride under basic conditions to form pyrrolidin-1-ylsulfonyl chloride.
Nucleophilic Substitution: The pyrrolidin-1-ylsulfonyl chloride undergoes nucleophilic substitution with 3-hydroxypyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Modified sulfonyl groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can bind to active sites, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds such as 2-pyridyl sulfonamides.
Uniqueness
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combined pyrrolidine and pyridine structure, which provides a versatile scaffold for drug development and organic synthesis. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-20(18,15-8-3-4-9-15)16-10-6-12(11-16)19-13-5-1-2-7-14-13/h1-2,5,7,12H,3-4,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZRXDKFLHDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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